5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-11-4-1-3-10(7-11)9-21-14(17)13(19-20-21)15(22)18-8-12-5-2-6-23-12/h1-7H,8-9,17H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQVBIHYMXVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic properties, supported by research findings and case studies.
Chemical Structure
The compound features a triazole ring with an amino group and a furan moiety, which are crucial for its biological interactions. The presence of a fluorobenzyl group enhances its lipophilicity and potential bioactivity.
1. Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains. A study indicated that certain 1,2,3-triazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against Enterococcus faecalis . The structure-activity relationship (SAR) highlighted that modifications at the C-4 position of the triazole nucleus significantly influenced antimicrobial potency.
2. Anticancer Activity
Research has indicated that triazole-based compounds can inhibit cancer cell proliferation. A study focused on the synthesis of coumarin-1,2,3-triazole conjugates reported promising anticancer activity against various cell lines. Notably, certain derivatives achieved cytotoxicity rates exceeding 60% against HT-29 and MDA-MB-231 cancer cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
3. Antiparasitic Activity
The antiparasitic potential of triazole derivatives has been explored in the context of Trypanosoma cruzi infections. In vitro studies revealed that specific analogs exhibited IC50 values significantly lower than traditional treatments like Benznidazole (Bz), indicating enhanced trypanocidal activity . The combination of triazoles with existing therapies showed additive effects in reducing parasite loads in cardiac spheroid models.
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Triazoles often inhibit enzymes critical for pathogen survival.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication.
- Receptor Modulation : The compound may modulate receptor activities involved in cell signaling pathways.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly through its mechanism of action against various cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, modifications in the structure of triazole compounds have shown enhanced activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), with growth inhibition percentages reaching up to 75% in certain derivatives .
| Cell Line | Growth Inhibition (%) | Compound |
|---|---|---|
| MDA-MB-231 | 75 | 5-amino-1-(3-fluorobenzyl)-... |
| A549 | 68 | 5-amino-1-(3-fluorobenzyl)-... |
| HCT116 | 60 | 5-amino-1-(3-fluorobenzyl)-... |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial and fungal strains has been evaluated.
Case Study: Antimicrobial Studies
In vitro studies have shown that the compound exhibits moderate to high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 32 | Moderate |
| Staphylococcus aureus | 16 | High |
| Candida albicans | 64 | Moderate |
Structure-Activity Relationship (SAR)
The understanding of the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole ring have been systematically studied to determine their influence on biological activity.
Findings from SAR Studies
Research indicates that specific substitutions can significantly enhance the biological activity of triazole derivatives. For example, introducing electron-withdrawing groups at certain positions on the triazole ring has resulted in increased potency against targeted cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological profile of triazole carboxamides is highly dependent on substitutions at the 1- and N-positions. Below is a comparative analysis of key analogs:
Substituent Variations and Molecular Properties
Key Structural Insights
- 1-Substituent: Fluorinated benzyl groups (3- or 4-fluoro) enhance metabolic stability and hydrophobic interactions compared to non-fluorinated analogs . Carbamoylmethyl (Compound 1) acts as a β-turn mimetic, critical for inhibiting LexA self-cleavage in bacterial SOS response pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
